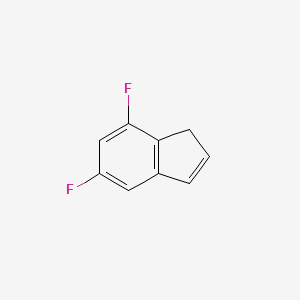![molecular formula C21H28ClN3 B1627009 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride CAS No. 75859-05-1](/img/structure/B1627009.png)
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride is a small molecule compound known for its potential applications in various fields, including medicinal chemistry and cancer research. This compound is characterized by its unique structure, which includes a carbazole core linked to a piperazine moiety through a propyl chain. It is often studied for its biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Fischer indole synthesis or the Borsche-Drechsel cyclization.
Attachment of the Propyl Chain: The propyl chain is introduced through alkylation reactions, where the carbazole is reacted with a suitable propyl halide under basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is then attached to the propyl chain through nucleophilic substitution reactions, often using 3,5-dimethylpiperazine as the nucleophile.
Formation of the Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carbazole-9-carboxylic acid derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are implicated in various cellular processes, including apoptosis and angiogenesis. By binding to these receptors, the compound can induce cell death in cancer cells and inhibit the formation of new blood vessels, thereby exerting its anticancer effects .
相似化合物的比较
Similar Compounds
- 1-[3-(4-Methylpiperazin-1-yl)propyl]-1H-indole
- 9H-Carbazole, 9-[3-[(3S,5R)-3,5-dimethyl-1-piperazinyl]propyl]
- 9H-Carbazole, 9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]
Uniqueness
9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole hydrochloride is unique due to its dual action mechanism, which allows it to both induce apoptosis and inhibit angiogenesis. This dual functionality makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds that may only possess one of these activities .
属性
CAS 编号 |
75859-05-1 |
|---|---|
分子式 |
C21H28ClN3 |
分子量 |
357.9 g/mol |
IUPAC 名称 |
9-[3-[(3R,5S)-3,5-dimethylpiperazin-1-yl]propyl]carbazole;hydrochloride |
InChI |
InChI=1S/C21H27N3.ClH/c1-16-14-23(15-17(2)22-16)12-7-13-24-20-10-5-3-8-18(20)19-9-4-6-11-21(19)24;/h3-6,8-11,16-17,22H,7,12-15H2,1-2H3;1H/t16-,17+; |
InChI 键 |
WNFWEJQIMFWVCQ-OKZTUQRJSA-N |
SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
手性 SMILES |
C[C@@H]1CN(C[C@@H](N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
规范 SMILES |
CC1CN(CC(N1)C)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Pictograms |
Acute Toxic; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


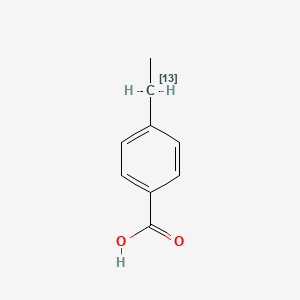
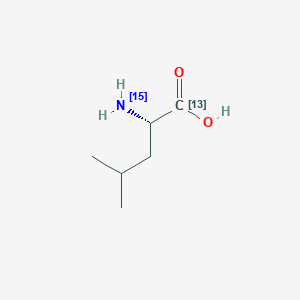
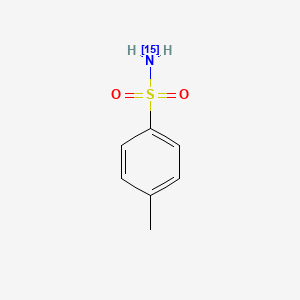

![[(3Ar,5R,6S,6aR)-2,2-dimethyl-5-(phenylmethoxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 2-chloroacetate](/img/structure/B1626933.png)
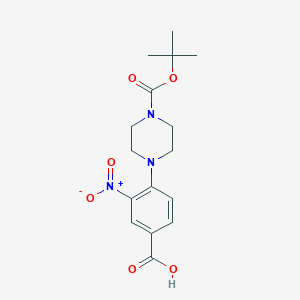
methanol](/img/structure/B1626937.png)
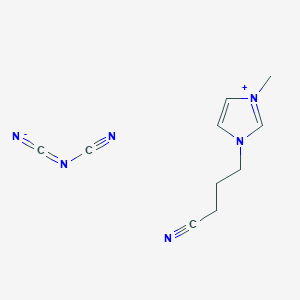

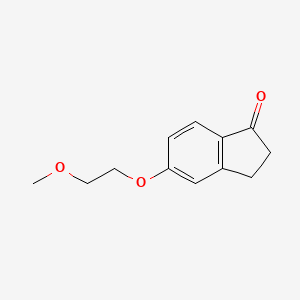
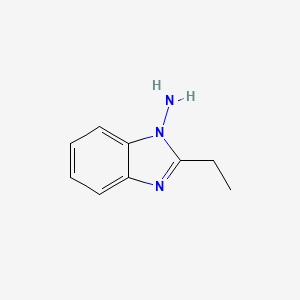
![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![4-[(Propan-2-yl)amino]oxane-4-carboxylic acid](/img/structure/B1626945.png)
